molecular formula C5H12ClNO B1666869 Betaine aldehyde chloride CAS No. 7758-31-8

Betaine aldehyde chloride

Cat. No.: B1666869
CAS No.: 7758-31-8
M. Wt: 137.61 g/mol
InChI Key: FSKVGWXINKZUKS-UHFFFAOYSA-M
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Description

It is a physiological intermediate in the oxidation of choline to betaine, playing a crucial role in various metabolic pathways . This compound is characterized by its zwitterionic nature, which allows it to participate in numerous biochemical processes.

Mechanism of Action

Target of Action

Betaine aldehyde chloride, also known as (Formylmethyl)trimethylammonium chloride, is a physiological intermediate in the oxidation of choline to betaine . Its primary targets are the enzymes involved in this metabolic process, specifically choline dehydrogenase and betaine aldehyde dehydrogenase .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. It is converted to betaine through a two-step oxidation process . In aqueous solution, it predominantly exists as the diol (hydrate) form .

Biochemical Pathways

The conversion of this compound to betaine is a crucial step in the metabolism of glycine, serine, and threonine . This process is part of the larger one-carbon metabolism pathway, where betaine serves as a methyl donor .

Pharmacokinetics

Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism primarily involves oxidation to betaine, which can then participate in various biochemical reactions .

Result of Action

The conversion of this compound to betaine has several molecular and cellular effects. As an osmolyte, betaine helps protect cells against drought, osmotic stress, and temperature stress . Additionally, as a methyl donor, betaine plays a role in protein and energy metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect its form and consequently its interaction with target enzymes . Furthermore, the presence of other substrates and cofactors can influence the efficiency of its conversion to betaine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine aldehyde chloride can be synthesized through the oxidation of choline. The process involves the use of specific oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Betaine aldehyde chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

trimethyl(2-oxoethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKVGWXINKZUKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370761
Record name Trimethyl(2-oxoethyl)azanium;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7758-31-8
Record name Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7758-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaine aldehyde chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl(2-oxoethyl)azanium;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAINE ALDEHYDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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